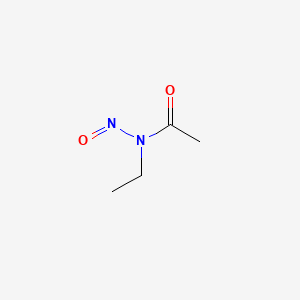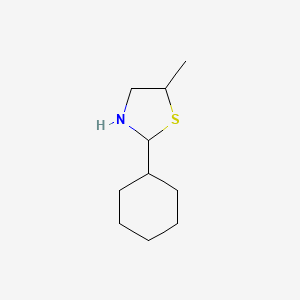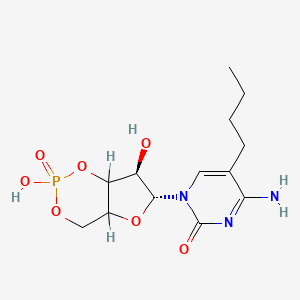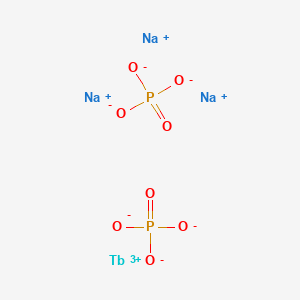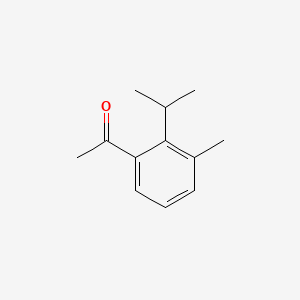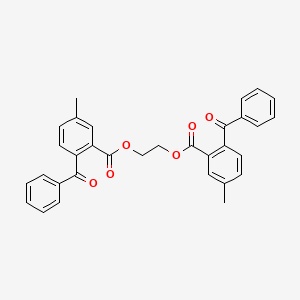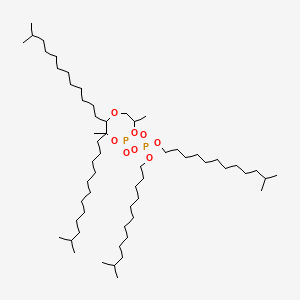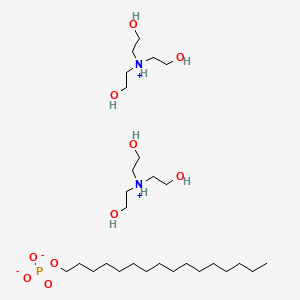
Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate: is a chemical compound with the molecular formula C28H65N2O10P and a molecular weight of 620.796861 . It is known for its unique structure, which includes a hexadecyl phosphate group and tris(2-hydroxyethyl)ammonium groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate typically involves the reaction of hexadecyl phosphate with tris(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux, to ensure complete reaction and high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate is used as a reagent in various synthetic processes. Its unique structure makes it valuable in the synthesis of complex molecules .
Biology: In biological research, the compound is used in cell culture studies due to its biocompatibility. It can be used to study cell signaling pathways and interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is being investigated for its role in drug delivery systems and as a potential therapeutic agent .
Industry: In the industrial sector, the compound is used in the formulation of various products, including surfactants and emulsifiers. Its unique properties make it suitable for use in a wide range of industrial applications .
Wirkmechanismus
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate involves its interaction with molecular targets such as cell membranes and proteins. The compound can modulate cell signaling pathways and affect cellular functions. The specific pathways and targets depend on the context of its use, such as in biological or medical applications .
Vergleich Mit ähnlichen Verbindungen
- Tris(2-hydroxyethyl)ammonium phosphate
- Hexadecyl phosphate
- Bis(2-hydroxyethyl)ammonium phosphate
Comparison: Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate is unique due to its combination of hexadecyl phosphate and tris(2-hydroxyethyl)ammonium groups. This unique structure imparts specific properties that are not found in similar compounds. For example, its biocompatibility and ability to interact with cell membranes make it particularly valuable in biological and medical research .
Eigenschaften
CAS-Nummer |
62763-71-7 |
|---|---|
Molekularformel |
C28H65N2O10P |
Molekulargewicht |
620.8 g/mol |
IUPAC-Name |
hexadecyl phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C16H35O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*8-4-1-7(2-5-9)3-6-10/h2-16H2,1H3,(H2,17,18,19);2*8-10H,1-6H2 |
InChI-Schlüssel |
HHKXNZMUFVCLJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


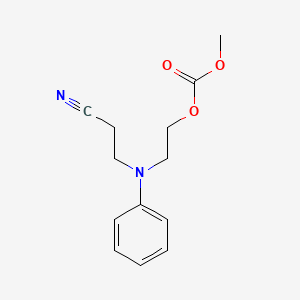
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


